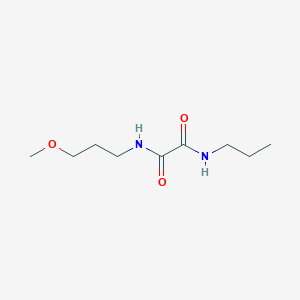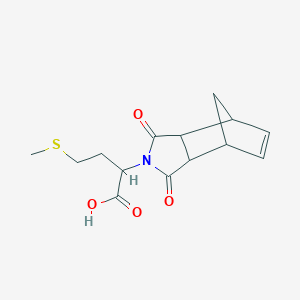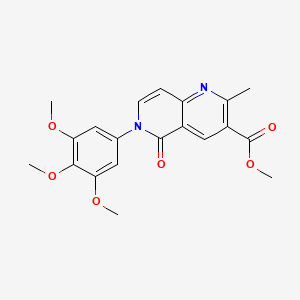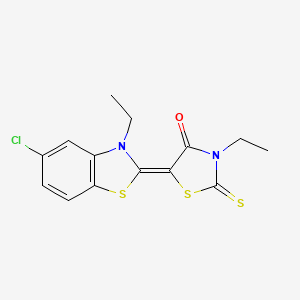
N-(3-methoxypropyl)-N'-propylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-N'-propylethanediamide, also known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPEDA is a diamide derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
科学研究应用
N-(3-methoxypropyl)-N'-propylethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(3-methoxypropyl)-N'-propylethanediamide has shown potential as an anti-inflammatory agent, as well as a potential treatment for various types of cancer. In material science, N-(3-methoxypropyl)-N'-propylethanediamide has been used as a crosslinking agent for the synthesis of polymers and as a stabilizer for emulsions. In analytical chemistry, N-(3-methoxypropyl)-N'-propylethanediamide has been used as a chelating agent for the determination of metal ions in various samples.
作用机制
The mechanism of action of N-(3-methoxypropyl)-N'-propylethanediamide is not fully understood, but it is believed to be related to its ability to chelate metal ions. N-(3-methoxypropyl)-N'-propylethanediamide has been shown to bind to various metal ions, including copper, iron, and zinc. This chelation ability may explain its potential anti-inflammatory and anti-cancer properties, as well as its use in analytical chemistry.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-propylethanediamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the production of pro-inflammatory cytokines and its potential to induce apoptosis in cancer cells. N-(3-methoxypropyl)-N'-propylethanediamide has also been shown to have low toxicity in animal studies, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of N-(3-methoxypropyl)-N'-propylethanediamide is its ability to chelate metal ions, making it a useful tool for the determination of metal ions in various samples. N-(3-methoxypropyl)-N'-propylethanediamide also has low toxicity, making it a safe compound to work with in the laboratory. However, one limitation of N-(3-methoxypropyl)-N'-propylethanediamide is its relatively complex synthesis process, which may limit its widespread use in research.
未来方向
There are many potential future directions for N-(3-methoxypropyl)-N'-propylethanediamide research. One area of interest is its potential use as an anti-inflammatory agent, as well as its potential as a treatment for various types of cancer. Another area of interest is its use in material science, particularly as a crosslinking agent for the synthesis of polymers. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxypropyl)-N'-propylethanediamide and its potential applications in analytical chemistry.
合成方法
The synthesis of N-(3-methoxypropyl)-N'-propylethanediamide involves a multi-step process that begins with the reaction of propylene oxide with ethylenediamine to form N,N'-bis(2-hydroxypropyl)ethylenediamine. The resulting product is then reacted with propylamine to form N-(2-hydroxypropyl)-N'-propylethylenediamine. The final step involves the reaction of this product with methoxypropyl chloride to form N-(3-methoxypropyl)-N'-propylethanediamide. The purity of the final product is achieved through recrystallization and column chromatography.
属性
IUPAC Name |
N'-(3-methoxypropyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-5-10-8(12)9(13)11-6-4-7-14-2/h3-7H2,1-2H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCITYLMYOSBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5168395.png)

![3-({4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5168411.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)

acetic acid](/img/structure/B5168425.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)

![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5168445.png)

![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)
![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)
![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)